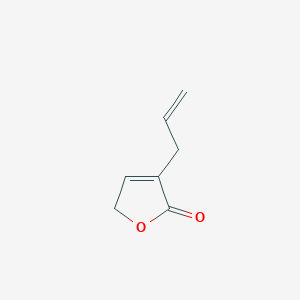

3-(Prop-2-en-1-yl)furan-2(5H)-one

Description

Historical Perspectives on Furanone Chemistry and Allylic Substituents in Organic Synthesis

The history of furan (B31954) chemistry dates back to 1780 with the discovery of 2-furoic acid. wikipedia.org Furan itself was first synthesized in 1870. wikipedia.org Furanones, also known as butenolides, are derivatives of furan and are classified into three main types: 2(3H)-, 2(5H)-, and 3(2H)-furanones. researchgate.net The 2(5H)-furanone structure, in particular, is a common motif in many natural products. researchgate.net

The introduction of substituents at various positions on the furanone ring allows for the creation of a diverse range of molecules with different properties. The allyl group, a three-carbon unsaturated substituent, is of particular importance in organic synthesis. Allylic substitution reactions are a powerful and versatile tool for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules with high levels of control over their three-dimensional structure. numberanalytics.comscience.gov The development of transition-metal catalyzed allylic substitution reactions, particularly those using palladium and iridium, has been a significant advancement in the field. ethz.ch These reactions often proceed with high efficiency and selectivity. numberanalytics.com

Significance within Organic Synthesis and Natural Product Chemistry

Furanone derivatives are of great interest to chemists due to their widespread presence in nature and their diverse biological activities. researchgate.netnih.gov They are found in plants, algae, insects, and marine organisms. researchgate.net The furanone core is a key structural component in many natural products that exhibit a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net

The 2(5H)-furanone subunit is a particularly attractive target for synthetic chemists. researchgate.net Its presence in numerous biologically active natural products has driven the development of various synthetic methodologies for its construction. researchgate.net Furthermore, furanone derivatives serve as valuable intermediates in the synthesis of other complex molecules. researchgate.net The ability to introduce an allylic substituent, as in 3-(prop-2-en-1-yl)furan-2(5H)-one, further enhances the synthetic utility of the furanone scaffold, providing a handle for further chemical transformations.

Structural Features and Advanced Nomenclature Conventions

The chemical structure of this compound consists of a five-membered furanone ring with a carbonyl group at the 2-position and a double bond within the ring. An allyl group (prop-2-en-1-yl) is attached to the 3-position of this ring.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 94344-01-9 |

| Canonical SMILES | C=CCC1=COC(=O)C1 |

| InChI Key | YJFLHFAYWMWEKF-UHFFFAOYSA-N |

The nomenclature of furanone derivatives follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is furan-2(5H)-one, indicating a furan ring with a ketone at position 2 and the saturated carbon at position 5. wikipedia.orgnist.govnist.gov The "(5H)" specifies the position of the single hydrogen atom in the otherwise unsaturated ring. Substituents are then named and numbered according to their position on the ring.

Overview of Current Academic Research Landscape and Gaps

Current research on furanones is extensive and focuses on several key areas. A significant portion of research is dedicated to the synthesis of novel furanone derivatives and the development of more efficient and selective synthetic methods. africaresearchconnects.comnih.gov This includes the use of multicomponent reactions and advanced catalytic systems. researchgate.net

Another major area of investigation is the biological activity of furanone-containing compounds. nih.govmdpi.com Researchers are actively exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netafricaresearchconnects.comccij-online.org For instance, some furanone derivatives have been shown to inhibit the growth of various cancer cell lines. africaresearchconnects.comnih.gov Others have demonstrated the ability to interfere with bacterial communication systems, a process known as quorum sensing, which is crucial for biofilm formation. nih.gov

While much is known about furanones in general, there are still gaps in the research landscape. The specific compound, this compound, is less studied than other furanone derivatives. Further research is needed to fully elucidate its synthesis, reactivity, and biological properties. Exploring its potential applications in medicinal chemistry and materials science could be a fruitful area for future investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h2,4H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRXCBVQMWUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741611 | |

| Record name | 3-(Prop-2-en-1-yl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192728-76-0 | |

| Record name | 3-(Prop-2-en-1-yl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategies for 3 Prop 2 En 1 Yl Furan 2 5h One

Modern Catalytic Methods in Furanone Construction

Modern synthetic chemistry has seen a surge in the development of novel catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These advanced strategies are increasingly being applied to the synthesis of complex molecules like 3-(prop-2-en-1-yl)furan-2(5H)-one, providing access to these structures under milder conditions and with greater control than classical methods.

One of the most significant advancements is in the area of asymmetric catalysis , which allows for the synthesis of enantiomerically enriched butenolides. This is crucial for applications where a specific stereoisomer is required. Both metal-based catalysts and organocatalysts have been successfully employed in a variety of transformations to produce chiral butenolides. For example, chiral Lewis acid catalysts can be used in Mukaiyama aldol (B89426) reactions of silyloxyfurans to achieve high enantioselectivity in the formation of C3-substituted butenolides.

Transition metal catalysis has also provided a plethora of new reactions for furanone synthesis. C-H activation has emerged as a powerful tool for the direct functionalization of simple starting materials. Rhodium(III)-catalyzed C-H activation, for instance, has been utilized in the annulation of various substrates to construct the furanone ring in a regioselective manner. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.

Photoredox catalysis has opened up new avenues for the construction of butenolides by enabling novel bond formations under mild conditions. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has been particularly effective. This dual catalytic system can facilitate, for example, the coupling of carboxylic acids with alkenes to generate radical intermediates that can be incorporated into butenolide structures.

Organocatalysis , which utilizes small organic molecules as catalysts, has become a major pillar of modern synthesis due to its operational simplicity and environmental benefits. Chiral amines, such as proline and its derivatives, have been shown to catalyze the asymmetric synthesis of butenolides through various cascade reactions. For instance, an organocatalytic reductive coupling can be used to alkylate a tetronic acid derivative at the 3-position, which can then be converted to the desired butenolide.

Furthermore, the use of phosphine (B1218219) catalysis has enabled the synthesis of butenolides from unconventional precursors like hydroxymethylcyclopropenones. In this process, the phosphine catalyst induces a ring-opening of the cyclopropenone to form a reactive ketene (B1206846) ylide, which then undergoes an intramolecular cyclization to furnish the butenolide scaffold.

A summary of modern catalytic methods for furanone construction is provided in the table below:

| Catalytic Method | Catalyst Type | Key Transformation |

| Asymmetric Catalysis | Chiral Lewis acids, Organocatalysts | Enantioselective aldol reactions, Michael additions |

| Transition Metal Catalysis | Rhodium, Palladium, Gold complexes | C-H activation/annulation, Cycloisomerization |

| Photoredox Catalysis | Ruthenium or Iridium polypyridyl complexes | Radical-mediated cyclizations and couplings |

| Organocatalysis | Proline derivatives, Chiral amines | Asymmetric cascade reactions, Michael additions |

| Phosphine Catalysis | Triphenylphosphine and other phosphines | Ring-opening of cyclopropenones and cyclization |

These modern catalytic methods represent the forefront of research in furanone synthesis and offer powerful and versatile tools for the construction of this compound and other substituted butenolides with high levels of control and efficiency.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Gold, Copper)

Transition metals play a pivotal role in the synthesis of butenolides, including this compound. Palladium, gold, and copper catalysts are particularly prominent in facilitating key bond-forming reactions.

Palladium: Palladium-catalyzed reactions are well-established for the synthesis of butenolides. thieme-connect.comnih.gov One common strategy involves the allylic alkylation of a pre-formed furanone or a suitable precursor. For instance, a palladium-catalyzed decarboxylative allylic alkylation of a cyclic dienol carbonate can produce α-allylated butenolides with the creation of a quaternary carbon center. thieme-connect.com The use of specific ligands, such as the Trost ligand, can direct the reaction to favor the desired α-allylation with high enantioselectivity. thieme-connect.com Another approach is the kinetic resolution of unsymmetrical allyl acetates, which allows for the highly enantioselective synthesis of 3-substituted γ-butenolides. nih.govnih.gov Density functional theory (DFT) studies on palladium-catalyzed allylic substitution reactions have provided insights into the factors controlling regio- and stereoselectivity, highlighting the influence of steric hindrance between the substrate and the catalyst ligand. frontiersin.org

Gold: Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including furanones. researchgate.netnih.govorganic-chemistry.orgmdpi.com Gold catalysts, often in the form of Au(I) or Au(III) complexes, can activate alkynes and allenes towards nucleophilic attack, leading to cyclization reactions. researchgate.netorganic-chemistry.org For example, the gold-catalyzed cycloisomerization of γ-hydroxyalkynones provides a direct route to substituted 3(2H)-furanones. organic-chemistry.org While direct synthesis of 3-allyl-furan-2(5H)-one via this method would depend on the appropriate starting material, gold catalysis offers a versatile entry to the furanone core. nih.govorganic-chemistry.orgmdpi.comnih.gov

Copper: Copper-catalyzed reactions have also been employed in the synthesis of γ-butyrolactones. acs.orgresearchgate.netnih.govcaltech.edu For instance, a copper-catalyzed decarboxylative [3 + 2] annulation of ethynylethylene carbonates with azlactones can produce γ-butyrolactones with two vicinal quaternary carbon centers. acs.org Copper catalysts, in conjunction with chiral ligands, can also be used for the enantioselective allylic alkylation of γ-butyrolactone-derived silyl (B83357) ketene acetals. nih.govcaltech.edu This approach provides access to chiral butenolides with high yields and enantiomeric excess.

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Decarboxylative Allylic Alkylation | Forms α-quaternary carbon centers with good to high yields and enantioselectivities. | thieme-connect.com |

| Palladium | Kinetic Resolution of Allyl Acetates | Highly enantioselective synthesis of 3-substituted γ-butenolides. | nih.govnih.gov |

| Gold | Cycloisomerization of γ-Hydroxyalkynones | Direct route to substituted 3(2H)-furanones under mild conditions. | organic-chemistry.org |

| Copper | Decarboxylative [3 + 2] Annulation | Access to γ-butyrolactones with vicinal quaternary carbon centers. | acs.org |

| Copper | Enantioselective Allylic Alkylation | Synthesis of chiral butenolides with high yields and enantiomeric excess. | nih.govcaltech.edu |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. nih.gov For the synthesis of butenolides, organocatalytic methods can provide access to chiral products with high enantioselectivity. nih.gov One approach involves the alkylation at the 3-position of a chiral tetronic acid precursor using an organocatalytic reductive coupling reaction. nih.gov This method uses proline as a catalyst to react an organic CH-acid with an aldehyde, followed by reduction with a Hantzsch ester. nih.gov This strategy allows for the enantiospecific synthesis of butenolide natural products. nih.gov

Biocatalytic Transformations and Chemoenzymatic Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. acs.orgnih.gov Enzymes can be used to perform specific transformations with high enantio- and regioselectivity under mild reaction conditions. For instance, a multienzymatic pathway involving a chloroperoxidase, an oxidase, and an alcohol dehydrogenase can be used for the rearrangement of furans to produce optically pure spirolactone building blocks. acs.orgnih.gov While not a direct synthesis of this compound, this demonstrates the potential of biocatalysis in constructing complex furanone-containing structures. acs.orgnih.gov Chemoenzymatic routes, which combine enzymatic and chemical steps, can also be employed to synthesize butenolide-containing natural products. acs.org

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of the enantiomeric forms of this compound is of significant interest due to the often distinct biological activities of different stereoisomers. Chiral auxiliary strategies and asymmetric catalysis are the primary methods for achieving this.

Chiral Auxiliary Strategies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comslideshare.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of butenolide synthesis, a chiral auxiliary can be used to induce diastereoselectivity in an alkylation or other bond-forming step. For example, chiral oxazolidinones have been successfully used as auxiliaries in asymmetric alkylation reactions. slideshare.net The use of chiral auxiliaries can be integrated with other synthetic strategies, including biocatalytic reactions and flow chemistry, to enhance stereoselectivity and efficiency. numberanalytics.com

Asymmetric Catalysis in Furanone Formation

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.orgacs.orgacs.org This involves the use of a chiral catalyst, either a metal complex or an organocatalyst, to control the stereochemistry of the reaction. For the synthesis of chiral butenolides, various asymmetric catalytic methods have been developed. acs.orgacs.org For example, a catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones has been developed from enynones. rsc.orgrsc.orgnih.gov This method can involve a domino reaction, where two reactions occur in a single operation. rsc.orgnih.gov Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the synthesis of enantioenriched γ-butenolides. thieme-connect.comnih.gov

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. | Can induce high levels of stereocontrol. | Requires additional steps for attachment and removal of the auxiliary, reducing atom economy. | numberanalytics.comslideshare.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | More atom-economical and efficient for large-scale synthesis. | Development of a suitable catalyst can be challenging. | rsc.orgacs.orgacs.orgrsc.orgnih.gov |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com In the synthesis of this compound, several strategies can be employed to align with these principles.

Solvent-Free and Aqueous Media Reactions

The development of synthetic routes in aqueous media or under solvent-free conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of furan-2(5H)-one derivatives, these approaches offer significant advantages by minimizing volatile organic compounds and often simplifying work-up procedures.

While a direct synthesis of this compound under these specific conditions is not extensively documented, analogous syntheses of substituted furanones in aqueous environments have been successfully demonstrated. For instance, the indium-promoted lactonization of certain aldehydes in an aqueous medium has been shown to produce substituted γ-methylenebutenolides. researchgate.net This suggests a potential pathway where an appropriate precursor could be cyclized in water to form the desired 3-allyl-substituted furanone.

Another relevant approach is the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones, which has been achieved in water without the need for expensive metal catalysts. organic-chemistry.org This type of reaction highlights the potential for water to mediate complex cyclization reactions leading to the furanone core. The key challenge in applying these methods to the synthesis of this compound would be the design of a suitable acyclic precursor that can undergo efficient cyclization and dehydration in an aqueous environment.

The table below outlines a hypothetical reaction scheme for the aqueous synthesis of this compound based on analogous reactions.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl-substituted keto-acid | - | Indium | Water | 80-100 | 4-8 | Not reported | researchgate.net (analogous) |

| Allyl-substituted allenic hydroxyketone | - | None | Water | 100 | 2-6 | Not reported | organic-chemistry.org (analogous) |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of heterocyclic compounds, including furanones, is well-established.

For example, the one-pot, three-component synthesis of highly substituted furans has been successfully achieved under microwave irradiation, demonstrating the utility of this technology in rapidly assembling the furan (B31954) core. nih.gov Similarly, the synthesis of benzofuran-3(2H)-ones has been expedited using microwave conditions. researchgate.net These examples suggest that a properly designed precursor for this compound would likely undergo efficient cyclization under microwave irradiation.

The following table presents a prospective set of conditions for a microwave-assisted synthesis of the target compound, extrapolated from similar heterocyclic syntheses.

| Starting Material | Reagents | Catalyst | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Allylmalonic acid derivative | Acetic anhydride | None | Toluene | 100-300 | 120-150 | 10-30 | Not reported | clockss.orgresearchgate.net (analogous) |

| Allyl-substituted β-ketoester | Acid or Base | - | Ethanol | 100-300 | 100-130 | 5-20 | Not reported | nih.govresearchgate.net (analogous) |

Photochemical Routes and Flow Chemistry Applications

Photochemical reactions and continuous-flow chemistry represent cutting-edge approaches in modern organic synthesis, offering unique reactivity and enhanced control over reaction parameters. Photochemical synthesis utilizes light energy to promote reactions, often enabling transformations that are difficult to achieve through thermal methods. Flow chemistry, on the other hand, involves performing reactions in a continuous stream through a reactor, which allows for precise control of temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.

The synthesis of furanone derivatives has been explored using both photochemical and flow chemistry techniques. For instance, the [2+2]-photocycloaddition of furan with appropriate reactants has been used as a key step in the synthesis of complex molecules containing a furanone core. nih.gov This suggests that a photochemical strategy could be devised to construct the this compound skeleton, potentially through the rearrangement or cyclization of a photo-activated precursor.

Continuous-flow technology has been successfully applied to the synthesis of 3-aryl benzofuranones, demonstrating the potential for this method to be adapted for other furanone derivatives. nih.gov A flow synthesis of this compound could involve pumping the starting materials and any necessary catalysts through a heated or irradiated microreactor. This approach would offer excellent control over the reaction conditions and could potentially improve the yield and purity of the product.

The table below summarizes hypothetical parameters for the synthesis of this compound using these advanced methodologies, based on published procedures for related compounds.

| Methodology | Starting Material(s) | Key Reagents/Catalyst | Conditions | Residence Time/Reaction Time | Yield (%) | Reference |

| Photochemical | Allyl-substituted di-carbonyl compound | Photosensitizer | UV irradiation (e.g., 254 nm) in a suitable solvent | 2-12 h | Not reported | nih.gov (analogous) |

| Flow Chemistry | Allyl-substituted keto-ester | Solid-supported acid or base catalyst | Heated microreactor (100-180 °C) | 5-30 min | Not reported | nih.gov (analogous) |

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 3 Prop 2 En 1 Yl Furan 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2(5H)-furanone derivatives. mdpi.com It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for establishing the basic framework of 3-(prop-2-en-1-yl)furan-2(5H)-one.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For furanone derivatives, characteristic signals include those for the furan (B31954) ring protons, the allylic protons of the prop-2-en-1-yl group, and any substituents. nih.govmdpi.com For instance, in related furanone structures, methine protons on the lactone ring can appear as singlets around 5.68–5.83 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In furan derivatives, the carbon atoms of the furan ring typically resonate at specific chemical shifts. chemicalbook.com For example, in furan itself, the C2/C5 carbons appear around 142.7 ppm and the C3/C4 carbons at 109.9 ppm. The carbonyl carbon of the lactone ring in 2(5H)-furanones shows a characteristic downfield shift. bas.bg

Purity assessment is also a critical application of 1D NMR. The presence of unexpected signals can indicate impurities, and the integration of proton signals can be used to determine the relative amounts of the target compound and any impurities. rsc.org

Below is a table summarizing typical ¹H and ¹³C NMR data for related furanone structures.

| ¹H NMR (Typical Shifts for Furanone Derivatives) |

| Proton Type |

| Furan Ring Protons |

| Allylic Protons |

| Methine Proton (Lactone Ring) |

| ¹³C NMR (Typical Shifts for Furanone Derivatives) |

| Carbon Type |

| Carbonyl Carbon (C=O) |

| Furan Ring Carbons |

| Alkene Carbons (Allyl Group) |

| Methylene Carbon (Allyl Group) |

Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining the complete connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity of the allyl group and its attachment to the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's signal to its attached carbon atom. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the allyl group to the furanone ring. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. nih.govmdpi.comimreblank.ch

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. nih.govmdpi.commdpi.com This is a critical step in confirming the identity of a newly synthesized or isolated compound. For example, in the analysis of a related compound, HRMS was used to confirm the calculated mass for C₂₀H₁₇O₂⁺ as [M+H]⁺ 289.1223, with the found value being 289.1228. nih.gov

| HRMS Data for a Related Furanone Derivative |

| Parameter |

| Calculated Mass (for C₂₀H₁₇O₂⁺ [M+H]⁺) |

| Found Mass |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a spectrum of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different components. The study of fragmentation pathways of 3(2H)-furanones has revealed general patterns, such as the loss of a CO molecule from the furanone ring. imreblank.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in this compound.

The IR spectrum of a 2(5H)-furanone derivative will show a strong absorption band for the carbonyl group (C=O) of the lactone, typically in the range of 1750-1800 cm⁻¹. researchgate.net Other characteristic bands would include those for the C=C stretching of the furan ring and the allyl group, and C-H stretching vibrations. mdpi.com

Raman spectroscopy provides complementary information. For instance, in some chalcone (B49325) compounds, the carbonyl group vibration can be observed in both IR and Raman spectra. researchgate.net Theoretical calculations are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions. globalresearchonline.net

| Vibrational Spectroscopy Data for Furanone Derivatives |

| Functional Group |

| Carbonyl (C=O) Stretch (Lactone) |

| C=C Stretch (Furan Ring and Allyl Group) |

| C-H Stretch |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure in the solid state. This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystalline lattice, thereby revealing bond lengths, bond angles, and the absolute configuration of chiral centers. The methodology involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The application of single-crystal X-ray diffraction has been instrumental in confirming the structures of various substituted 2(5H)-furanone derivatives. For instance, in a study on novel chiral 2(5H)-furanone sulfones, X-ray crystallography was used to unequivocally establish the molecular structure of the synthesized compounds. nih.gov This technique provides a detailed picture of the molecule's conformation in the solid state, including the puckering of the furanone ring and the orientation of its substituents.

| Crystallographic Parameter | Value for γ-Butyrolactone (a furan-2(5H)-one precursor) |

| Chemical Formula | C₄H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.1282 (4) |

| b (Å) | 10.2303 (5) |

| c (Å) | 8.3133 (4) |

| β (°) | 93.291 (2) |

| Volume (ų) | 858.9 (1) |

| Z (molecules per unit cell) | 8 |

Table 1: Representative crystallographic data for γ-butyrolactone at 180 K. This data illustrates the detailed structural information obtainable from X-ray diffraction analysis. nih.govresearchgate.net

For this compound, an X-ray crystallographic analysis would definitively establish the absolute configuration at the C3 stereocenter (if enantiomerically pure) and provide insights into the conformational preferences of the allyl substituent and the furanone ring in the solid state. This information is invaluable for understanding structure-activity relationships and for validating computational models.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the absolute configuration and solution-phase conformation of chiral compounds. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two of the most prominent chiroptical techniques.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration of the chiral centers.

For furan-2(5H)-one derivatives, ECD has been used to assign the absolute configuration of stereoisomers. nih.gov In a study on the enantioselective Michael addition to furan-2(5H)-one, the absolute configuration of the resulting diastereomers was assigned through analysis of their ECD spectra. nih.gov This was achieved by comparing the experimental ECD data with that of a known compound with a confirmed X-ray crystallographic structure. nih.gov Furthermore, empirical rules, such as the allylic helicity rule, have been postulated to correlate the sign of the Cotton effects with the stereochemistry of substituents on the furanone ring. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides information about the stereochemistry based on the vibrational transitions of the molecule. rsc.orgjascoinc.com As VCD spectra are rich in bands corresponding to specific functional groups, they can provide detailed conformational information in solution. The combination of experimental VCD spectra with quantum chemical calculations has become a powerful tool for the unambiguous assignment of absolute configuration. jascoinc.com

The table below presents hypothetical, yet representative, chiroptical data for a chiral substituted furan-2(5H)-one, illustrating the key parameters obtained from ECD spectroscopy.

| Spectroscopic Parameter | Representative Value |

| ECD (n→π) Cotton Effect (λ, nm) | ~260 |

| Sign of n→π Cotton Effect | Positive/Negative (dependent on absolute configuration) |

| ECD (π→π) Cotton Effect (λ, nm) | ~220 |

| Sign of π→π Cotton Effect | Negative/Positive (dependent on absolute configuration) |

Table 2: Representative Electronic Circular Dichroism (ECD) data for a chiral substituted furan-2(5H)-one. The sign of the Cotton effects is directly related to the absolute stereochemistry of the molecule.

For this compound, a combined approach using both ECD and VCD, coupled with density functional theory (DFT) calculations, would provide a robust method for determining its absolute configuration and predominant solution-phase conformation. This is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

V. Computational Chemistry and Theoretical Studies of 3 Prop 2 En 1 Yl Furan 2 5h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Detailed Research Findings: The electronic properties of furanone derivatives are often investigated using DFT methods like B3LYP or M06-2X with a basis set such as 6-311++G(d,p). researchgate.netcore.ac.uk These calculations yield the energies of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For furanone derivatives, the HOMO is typically localized on the furanone ring and any electron-rich substituents, while the LUMO is often distributed across the conjugated π-system, including the carbonyl group. core.ac.uk Analysis of the molecular electrostatic potential (MEP) map can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, predicting where it might interact with other species. researchgate.net

Illustrative HOMO-LUMO Data for a Furanone Derivative

This table presents typical data obtained from DFT calculations for a furanone derivative, illustrating key electronic parameters. The values are hypothetical and serve as an example of what a computational study of 3-(prop-2-en-1-yl)furan-2(5H)-one would yield.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Energy difference between LUMO and HOMO |

| Ionization Potential (I) | 6.5 | Approximated as -EHOMO |

| Electron Affinity (A) | 1.5 | Approximated as -ELUMO |

Conformational Analysis and Energy Minima Determination

The flexibility of the allyl group attached to the furanone ring allows this compound to exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies to find the global energy minimum—the most stable structure.

Detailed Research Findings: This analysis is performed by systematically rotating the single bonds in the molecule, particularly the C-C bond connecting the allyl group to the furanone ring. For each rotational angle (dihedral angle), the energy of the structure is calculated. The resulting plot of energy versus dihedral angle reveals the energy minima (stable conformers) and energy maxima (transition states between conformers). Studies on similar flexible molecules show that the most stable conformer is the one that minimizes steric hindrance and optimizes favorable electronic interactions. nih.gov For instance, the orientation of the allyl group relative to the carbonyl group on the furanone ring would be a key determinant of stability. The various conformers and their relative energies can be calculated, and the population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Example of Conformational Analysis Results

This table provides a hypothetical summary of a conformational analysis for this compound, showing different conformers and their calculated relative energies.

| Conformer | Dihedral Angle (C=C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 (Global Minimum) | 75.3% |

| Gauche 1 | +60° | 0.95 | 12.1% |

| Gauche 2 | -60° | 0.95 | 12.1% |

| Syn-periplanar | 0° | 4.50 (Transition State) | 0.5% |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms. For this compound, this could involve elucidating its formation pathway or its subsequent reactions, such as cycloadditions or ring-opening reactions. researchgate.netnih.gov

Detailed Research Findings: To elucidate a reaction pathway, chemists computationally model the geometries of reactants, products, and any intermediates. They then search for the transition state (TS) structure connecting these species. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Finding the TS and calculating its energy allows for the determination of the activation energy barrier, which is crucial for predicting reaction rates.

For example, studies on the cycloaddition reactions of other furanones have used DFT to confirm that the reaction proceeds through a concerted but asynchronous mechanism. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products. Such analyses can also explain stereoselectivity and regioselectivity by comparing the activation energies of different possible pathways. wikipedia.org

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including FT-IR, Raman, and NMR spectra. These predicted spectra are powerful tools for validating experimentally obtained data and for assigning spectral features to specific molecular motions or chemical environments.

Detailed Research Findings: Vibrational frequencies (IR and Raman) are typically calculated using DFT at the same level of theory as the geometry optimization. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor. The calculations provide a detailed assignment of each vibrational mode, such as C=O stretching, C=C bending, or C-H vibrations. core.ac.uk

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts are compared to experimental data to confirm the molecular structure. For this compound, this would be crucial for confirming the connectivity of the allyl group and the stereochemistry of the furanone ring.

Hypothetical Predicted vs. Experimental Vibrational Frequencies

This table illustrates how computationally predicted vibrational frequencies for key functional groups in this compound would be compared to experimental FT-IR data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1785 | 1760 | Lactone carbonyl stretch |

| ν(C=C) | 1680 | 1655 | Allyl C=C stretch |

| ν(C=C) | 1630 | 1610 | Furanone ring C=C stretch |

| ν(=C-H) | 3080 | 3075 | Allyl vinyl C-H stretch |

Molecular Docking and Dynamics Simulations for Mechanistic Molecular Interactions with Biomolecules

Given that many furanone derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are used to investigate how this compound might interact with a biological target, such as an enzyme or receptor. nih.govmdpi.com

Detailed Research Findings: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the furanone) when bound to a target protein to form a stable complex. ijper.org The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the complex. For example, docking studies on similar furanones have shown interactions with key amino acid residues like tyrosine or phenylalanine in an enzyme's active site. ijper.org

Following docking, Molecular Dynamics (MD) simulations can be run to study the stability of the ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system over a period of nanoseconds to microseconds, providing insights into the flexibility of the complex and the persistence of the interactions identified by docking. This can confirm whether the proposed binding mode is stable in a more realistic, dynamic environment. nih.gov

Vi. Biological Activity: Mechanistic Investigations and Molecular Targets of 3 Prop 2 En 1 Yl Furan 2 5h One and Its Analogs

Exploration of Molecular Interactions with Biomolecules

The furanone scaffold is a key structural motif in numerous natural and synthetic compounds exhibiting a wide range of biological activities. The interaction of these molecules with biological macromolecules is central to their function.

Analogs of 3-(prop-2-en-1-yl)furan-2(5H)-one have been investigated for their ability to inhibit a variety of enzymes, demonstrating diverse mechanisms of action.

Tyrosinase: Certain furan-containing chalcones have shown potent inhibitory activity against mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.comnih.gov For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated, with one compound bearing a 2,4-dihydroxy group on the benzylidene ring exhibiting significant tyrosinase inhibition. nih.govmdpi.comnih.gov Kinetic studies revealed a mixed-type inhibition mechanism, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govmdpi.comnih.gov Molecular docking and dynamics simulations further indicated that these inhibitors can interact with key residues in the tyrosinase active site, such as ASN260 and MET280. nih.govnih.govresearchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX): Furanone derivatives have been explored as dual inhibitors of COX and LOX enzymes, which are involved in inflammatory pathways. tandfonline.comnih.govnih.govmdpi.com Certain chalcone (B49325) derivatives have demonstrated potent dual COX-2/5-LOX inhibition. nih.gov For example, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been identified as a dual COX/5-LOX inhibitor. nih.gov The anti-inflammatory effects of these compounds are attributed to their ability to suppress these key enzymes in the arachidonic acid cascade. nih.gov

Urease: Furan (B31954) chalcone derivatives have also been identified as effective urease inhibitors. semanticscholar.orgmdpi.comnih.gov A study on phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones revealed that compounds with dichloro substitutions on the phenyl ring exhibited significant urease inhibition, with some being more potent than the standard inhibitor thiourea. mdpi.comnih.gov Structure-activity relationship (SAR) studies indicated that the position and nature of substituents on the aryl ring play a crucial role in their inhibitory activity. semanticscholar.orgmdpi.comnih.gov

MAPK14 and VEGFR2: Certain 2-furanone derivatives have been investigated for their anticancer activity, with some compounds showing inhibitory effects against mitogen-activated protein kinase 14 (MAPK14) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov One particular compound demonstrated better inhibitory activity against MAPK14 than the standard reference, staurosporine, suggesting its potential as a lead for the development of novel anticancer agents. nih.gov

p53 Pathway: The p53 tumor suppressor pathway is a critical regulator of cell cycle and apoptosis. While direct interaction studies with this compound are limited, research on other compounds has shown that the p53/AMPK/mTOR signaling pathway can be modulated by various small molecules. nih.gov For instance, 1,3-dichloro-2-propanol (B29581) has been shown to inhibit autophagy through this pathway in HepG2 cells. nih.gov

The interaction of furanone-containing compounds with cellular receptors can trigger or inhibit various signaling pathways.

G-Protein Coupled Receptors (GPCRs): The G protein-coupled receptor 55 (GPR55) has been shown to be sensitive to a range of cannabinoid ligands, some of which feature structures that could be conceptually related to furanone derivatives. nih.gov Ligand binding to GPR55 can initiate multiple downstream signaling events, including Ca2+ release and activation of transcription factors like NFAT, CREB, and NF-κB. nih.gov The ability of a single receptor to couple to multiple effector systems highlights the complexity of GPCR signaling. nih.gov

Signaling in Axon Guidance: In the context of neural development, complex networks of ligand-receptor interactions guide growing axons. These networks often involve cross-family interactions and the ability of receptors to bind multiple partners, demonstrating the principle of signaling crosstalk and specificity. nih.gov While not directly involving this compound, these principles of receptor-ligand interaction are fundamental to understanding how small molecules can influence complex biological processes.

Certain furanone derivatives have been shown to interact with nucleic acids, potentially leading to transcriptional modulation and other downstream effects.

DNA Binding and Cell Cycle Arrest: A study on bis-2(5H)-furanone derivatives revealed that these compounds can interact with DNA. nih.gov Spectroscopic analysis, including electronic, fluorescence emission, and circular dichroism, indicated a significant interaction between one of the derivatives and DNA from C6 glioma cells. nih.gov This interaction was correlated with the compound's ability to induce cell cycle arrest at the S-phase, suggesting that DNA may be a key molecular target for the anticancer activity of these furanone derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies based on Mechanistic Insights

SAR studies are crucial for optimizing the biological activity of lead compounds. For furanone derivatives, these studies have provided valuable insights into the structural features required for potent and selective inhibition of various enzymes.

Tyrosinase Inhibitors: In the case of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as tyrosinase inhibitors, SAR studies have highlighted the importance of the substitution pattern on the phenyl ring. mdpi.com The presence and position of hydroxyl groups significantly influence the inhibitory potency. nih.govmdpi.com

Urease Inhibitors: For furan chalcones as urease inhibitors, SAR analysis has shown that the nature and position of substituents on the benzene (B151609) ring of the aryl group are critical for activity. mdpi.comnih.gov Halogen substitutions, particularly dichloro moieties, have been found to enhance urease inhibitory potential. semanticscholar.orgmdpi.comnih.gov

Germination Inhibitors: Studies on analogs of 3,4,5-trimethylfuran-2(5H)-one, a smoke-derived butenolide that inhibits seed germination, have provided insights into the structural requirements for this activity. nih.gov The retention of activity by some analogs helps in designing novel compounds with improved inhibitory effects and in developing molecular probes to investigate their mechanism of action. nih.gov

Biosynthetic Pathways of Related Natural Products Containing the Furanone Moiety

Furanones are found in a variety of natural products, and understanding their biosynthesis can provide inspiration for the synthesis of novel analogs.

Fungal Biosynthesis: Fungi are a rich source of natural products with diverse structures and biological activities, many of which contain a furanone core. mdpi.com The biosynthesis of these compounds often involves complex metabolic networks and the interplay of different biosynthetic gene clusters. mdpi.com For example, the biosynthesis of gregatin A involves a polyketide synthase (PKS) and a hydrolase that fuses two carbon chains to form the furanone skeleton. mdpi.com Understanding these pathways can facilitate the development of combinatorial and synthetic biology strategies to create new molecules. mdpi.com

Plant-Derived Furanones: Many furanones are important flavor compounds in fruits and cooked foods. nih.gov While the biosynthesis of some, like ascorbic acid (vitamin C), is well-characterized at the enzymatic level, the pathways for others remain unknown. nih.gov

Chemoenzymatic Synthesis and Biotransformations for Analog Generation

The combination of chemical synthesis and enzymatic transformations offers a powerful approach for generating diverse analogs of this compound. This strategy leverages the selectivity of enzymes for specific reactions, often under mild conditions. While specific examples for the target compound are not detailed in the provided context, the principles of chemoenzymatic synthesis are broadly applicable to the generation of furanone derivatives with novel functionalities and potentially enhanced biological activities.

Interactive Data Table: Enzyme Inhibition by Furanone Analogs

| Compound Class | Enzyme Target | Key Findings | Reference(s) |

| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives | Tyrosinase | Potent mixed-type inhibition, with IC50 values in the micromolar to nanomolar range. Interaction with active site residues ASN260 and MET280. | nih.govmdpi.comnih.govresearchgate.net |

| Furanone derivatives | COX/LOX | Dual inhibition of COX-2 and 5-LOX, suggesting anti-inflammatory potential. | tandfonline.comnih.govnih.govmdpi.com |

| Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones | Urease | Significant inhibition, with potency influenced by aryl substituents (e.g., dichloro moieties). | semanticscholar.orgmdpi.comnih.gov |

| 2-Furanone derivatives | MAPK14, VEGFR2 | Inhibition of key signaling kinases involved in cancer progression. | nih.gov |

Vii. Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules and Heterocyclic Compounds

The furan-2(5H)-one scaffold, also known as a butenolide, is a core structure in many natural products and serves as a versatile starting point for creating a wide array of heterocyclic compounds with diverse biological activities. researchgate.netresearchgate.net The presence of both an electrophilic center at the carbonyl carbon and a Michael acceptor system within the ring allows for a variety of chemical transformations.

Researchers have utilized substituted furan-2(5H)-ones as precursors to synthesize other heterocyclic systems. For example, reactions with various nitrogen-containing reagents can lead to the formation of different ring systems. researchgate.net The general reactivity of the furanone core makes it a key intermediate in synthetic pathways aimed at producing complex molecular targets. nih.govresearchgate.net The allyl group at the 3-position provides an additional site for chemical modification, further expanding its synthetic potential. This dual reactivity allows for the construction of intricate molecules, including spirocyclic systems and fused heterocyclic derivatives. researchgate.netroyalsocietypublishing.org

The synthesis of various furan (B31954) and benzofuran (B130515) derivatives highlights the importance of such building blocks in creating molecules with potential applications in medicinal chemistry and materials science. semanticscholar.orgacs.orgnih.gov For instance, methods have been developed for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial properties. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Furanone Precursors

| Precursor Type | Reagent | Resulting Heterocycle |

|---|---|---|

| Substituted 2(5H)-Furanone | Hydrazine derivatives | Pyridazinones |

| Substituted 2(5H)-Furanone | Amines/Ammonia | Pyrroles |

| 5-phenyl-3H-furan-2-one | Pyrazole-3(5)-diazonium salts | Furo[2,3-e]pyrazolo[5,1-c] nih.govijabbr.comijabbr.comtriazines researchgate.net |

Derivatization for Novel Chemical Entities and Lead Optimization Strategies

The modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com The 3-(prop-2-en-1-yl)furan-2(5H)-one scaffold is an attractive starting point for such derivatization. nih.gov

The chemical structure of this compound allows for the synthesis of a wide range of analogs with altered reactivity. The allyl group can undergo various transformations, such as oxidation, reduction, or addition reactions, to introduce new functional groups. For example, a synthetic route to 3-aryl-5-bromo-2(5H)-furanones has been developed, which involves the alkylation of an arylacetic acid with allyl bromide, followed by esterification and ozonolysis. elsevierpure.com

Furthermore, the furanone ring itself can be modified. One-pot reactions have been developed to synthesize 3,4,5-trisubstituted 2(5H)-furanone derivatives from amines, aldehydes, and diethyl acetylenedicarboxylate. nih.gov Similarly, methods for creating hetarylaminomethylidene derivatives of furan-2(3H)-ones have been described, showcasing the versatility of the furanone core in generating diverse chemical entities. nih.gov These modifications can significantly impact the biological activity of the resulting compounds, as seen in studies on the cytotoxicity of various 3,4-diaryl-2(5H)-furanones. nih.gov

The allyl group in this compound makes it a potential monomer for polymerization reactions, particularly through thiol-ene chemistry. This approach allows for the creation of cross-linked polymer networks with tailored properties. While direct polymerization of this specific furanone is not widely documented, related furan-based monomers have been successfully used to create bio-based polymers.

For instance, furan derivatives with allyl groups have been combined with multifunctional thiols and cured with UV light to produce thermoset materials for coatings. researchgate.netresearchgate.net The resulting poly(amide-thioether) networks exhibit good thermal-mechanical properties. researchgate.net The broader field of furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), is gaining significant attention as a sustainable alternative to petroleum-based plastics. mdpi.comnih.gov These polymers are synthesized from monomers like 2,5-furandicarboxylic acid (FDCA), which can be derived from biomass. mdpi.com The incorporation of furan rings into polymer backbones can enhance properties like thermal stability and gas barrier performance. nih.gov Enzymatic polymerization has also been explored for synthesizing furan-based polyesters, offering a greener synthetic route. rug.nl

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org These interactions are fundamental to host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. wikipedia.org

The principles of host-guest chemistry are being applied to develop advanced theranostic systems, where the dynamic nature of non-covalent bonds allows for stimuli-responsive drug delivery. thno.orgnih.gov The potential for furanone derivatives to act as guests in such systems remains an area for future exploration.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The furanone scaffold is present in many biologically active compounds, making its derivatives interesting candidates for the development of such tools. ijabbr.comijabbr.com For example, some furanone derivatives have been identified as inhibitors of bacterial biofilm formation. nih.gov

The development of a chemical probe requires a molecule that can interact specifically with a biological target. The versatility of the this compound structure allows for the attachment of reporter groups (like fluorescent tags) or reactive moieties for covalent labeling. A molecular probe designed to covalently attach to furan moieties via a Diels-Alder reaction has been developed to identify furan-containing natural products. purdue.edu

Furthermore, derivatives of furanones have been designed as quorum sensing inhibitors, which can reduce bacterial pathogenicity without killing the bacteria, offering a novel approach to antimicrobial therapy. nih.gov These examples demonstrate the potential of the furanone scaffold as a starting point for creating sophisticated chemical tools to investigate complex biological processes. nih.gov

Viii. Future Directions and Emerging Research Avenues for 3 Prop 2 En 1 Yl Furan 2 5h One

Unexplored Synthetic Methodologies and Cascade Reactions

The synthesis of the γ-butenolide core, a key feature of many natural products, has been a major focus for synthetic chemists. nih.govacs.org Established methods often rely on multi-step sequences. However, the future of synthesizing 3-(prop-2-en-1-yl)furan-2(5H)-one lies in the development of more efficient, atom-economical, and stereoselective reactions, particularly one-pot cascade or domino sequences.

Current research has demonstrated the power of cascade reactions, such as enantioselective allylation/lactonization, to rapidly construct chiral γ-butenolides. rsc.org Other powerful techniques include triple cascade catalysis involving cross-metathesis followed by Mukaiyama-Michael reactions and cycloaldolization to build complex butenolide structures with multiple stereocenters. acs.org

Future explorations could focus on designing novel multi-component reactions (MCRs) that assemble the this compound scaffold from simple, readily available precursors in a single operation. researchgate.net Tandem reactions that combine different catalytic processes, such as a transition-metal-catalyzed alkyne activation followed by heterocyclization and an alkyl shift, represent another promising, yet underexplored, strategy for this specific target. organic-chemistry.org The development of catalytic systems that can control both regioselectivity and stereoselectivity in the functionalization of the furanone ring remains a significant challenge and a key area for future work.

Table 1: Potential Emerging Synthetic Strategies for Furan-2(5H)-ones

| Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | High efficiency, reduced waste, and operational simplicity. | Designing substrates that can undergo programmed cyclization/functionalization sequences. |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single synthetic operation to form the final product. | Atom economy, rapid generation of molecular complexity, and procedural simplicity. researchgate.net | Discovery of new MCRs that directly yield the 3-allyl-substituted furanone core. |

| Dual Catalysis | The use of two distinct catalysts to promote different transformations in a one-pot sequence. | Access to complex molecules not achievable with a single catalyst; high stereocontrol. acs.org | Combining organocatalysis and metal catalysis to control the introduction of the allyl group and lactonization. |

| Biocatalytic Reductive Cyclization | The use of enzymes, such as ketoreductases, to reduce a γ-ketoester precursor, leading to spontaneous cyclization. nih.gov | High enantioselectivity, mild reaction conditions, and environmentally benign processes. | Engineering enzymes with specific substrate tolerance for precursors of this compound. |

Advanced Mechanistic Characterization Techniques and In Situ Studies

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. Traditional methods of mechanistic investigation often rely on the isolation and characterization of intermediates, which is not always feasible. The study of lactone chemistry has benefited from theoretical approaches, but experimental validation remains crucial.

Computational chemistry, particularly using Density Functional Theory (DFT) and hybrid supermolecule-polarizable continuum models (PCM), has been effectively used to study the mechanisms of lactone hydrolysis under various pH conditions. nih.govhw.ac.uk These studies can elucidate the balance between different reaction pathways, such as unimolecular (AAC1) and bimolecular (AAC2) mechanisms in acid-catalyzed hydrolysis. nih.gov Such theoretical investigations into the formation of this compound could predict transition states and intermediates, guiding the development of more efficient catalysts and reaction conditions.

Future research must increasingly adopt advanced, non-invasive techniques for real-time reaction monitoring. In situ spectroscopic methods (e.g., NMR, Raman, IR spectroscopy) and the use of specialized sensor probes can provide continuous data on the concentrations of reactants, intermediates, and products throughout a reaction. nih.gov Applying machine learning algorithms to this time-series data can help predict reaction yields and identify key parameters influencing the reaction outcome, offering unprecedented insight into the reaction dynamics. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and synthesis of molecules like this compound. dypvp.edu.in AI and machine learning (ML) offer powerful tools to navigate the vast chemical space, predict reaction outcomes, and accelerate the design of novel compounds. nih.govacs.org

ML algorithms can be trained on large datasets of known chemical reactions to predict the products of new, unseen reactions with high accuracy. neurips.ccrsc.orgbohrium.com For a target like this compound, these tools could propose novel and non-intuitive retrosynthetic pathways. Furthermore, AI can assist in optimizing reaction conditions by predicting yields under various parameters, thereby reducing the experimental workload. nih.govresearchgate.net

Discovery of Novel Biological Mechanisms of Action and Target Identification

While butenolides are known for certain biological activities, such as their ability to inhibit bacterial biofilm formation nih.govnih.gov and act as antagonists of the cGAS/STING pathway involved in innate immunity nsf.gov, the full spectrum of their biological roles remains largely uncharted. A critical future direction is the identification of the specific molecular targets of this compound to elucidate its mechanisms of action and unlock its therapeutic potential.

Traditional target identification has been a significant bottleneck in drug discovery. frontiersin.org Modern chemical biology offers a suite of powerful, unbiased techniques to overcome this challenge. These approaches can be broadly categorized as probe-based and non-probe-based methods.

Table 2: Modern Techniques for Molecular Target Identification

| Technique | Approach | Description | Advantages |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Probe-Based | Uses reactive chemical probes that covalently bind to the active sites of a class of enzymes. Competitive displacement by a bioactive molecule identifies the target. frontiersin.org | Identifies direct targets in complex proteomes; provides information on enzyme activity. |

| Compound-Centered Chemical Proteomics (CCCP) | Probe-Based | The small molecule is immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. frontiersin.org | Simple and direct; does not require a reactive group on the compound. |

| Thermal Proteome Profiling (TPP) | Non-Probe | Measures changes in the thermal stability of thousands of proteins in response to ligand binding. Target proteins typically show increased stability. | Unbiased and applicable to a wide range of targets; performed in live cells or lysates. |

| Genetic Interaction Mapping | Genetics-Based | Combines small-molecule screening with genome-wide techniques like RNAi. A gene whose knockdown mimics the phenotype of the small molecule is a candidate target. nih.gov | Provides functional validation of the target's role in the observed phenotype. |

The application of these advanced methods will be instrumental in moving beyond generalized observations of bioactivity to a precise understanding of how this compound interacts with cellular machinery. For instance, identifying the specific proteins involved in its antibiofilm activity could lead to the development of potent agents to combat antibiotic resistance. nih.gov Similarly, pinpointing its targets in human cells could reveal novel pathways for therapeutic intervention in inflammatory diseases or cancer. nsf.govnih.govrsc.org

Q & A

Q. What are the established synthetic methodologies for 3-(prop-2-en-1-yl)furan-2(5H)-one, and how do reaction conditions influence yield?

The synthesis of 3-substituted furanones typically involves cyclization or functionalization of pre-existing furanone scaffolds. For 3-(prop-2-en-1-yl) derivatives, methods such as palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) or Claisen rearrangements are effective. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact stereoselectivity and yield. For example, Pd-catalyzed reactions using chiral ligands (e.g., PHOX ligands) can achieve enantiomeric excess >90% under optimized conditions . Solvent-free microwave-assisted synthesis has also been reported to enhance reaction efficiency for structurally related furanones .

Q. Which crystallographic techniques are most effective for resolving the stereochemistry of 3-substituted furan-2(5H)-ones, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous stereochemical determination. For this compound derivatives, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Hydrogen bonding networks and π-π interactions can be analyzed using Mercury or Olex2 visualization tools, as demonstrated in studies of analogous bromophenyl-substituted furanones .

Advanced Questions

Q. How can enantioselective synthesis be achieved for this compound derivatives, and what catalysts show high enantiomeric excess?

Chiral palladium complexes, particularly those with bisphosphine or PHOX ligands, enable enantioselective synthesis. For example, (-)-(R)-3-(pent-3-en-2-yl)furan-2(5H)-one was synthesized with 94% ee using Pd/(R)-DTBM-SEGPHOS . Asymmetric organocatalysis (e.g., proline-derived catalysts) also shows promise for γ-lactone formation. Kinetic resolution during allylic alkylation and careful control of reaction pH are critical to minimizing racemization .

Q. What analytical approaches reconcile discrepancies between spectroscopic data and X-ray crystallographic results in furanone derivatives?

Contradictions between NMR and SCXRD data often arise from dynamic effects (e.g., bond conjugation or tautomerism). For example, in 3-(4-bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one, C10–N1 bond lengths (1.36 Å) suggested partial conjugation, conflicting with NMR-determined rotational freedom. Hybrid methods, such as variable-temperature NMR and DFT geometry optimization, resolve such discrepancies by elucidating temperature-dependent conformational changes .

Q. What in silico methods (e.g., DFT, molecular docking) predict the bioactivity and reactivity of this compound analogs?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can predict reaction pathways and transition states, aiding in catalyst design. Molecular docking (AutoDock Vina) identifies potential enzyme targets, such as TyrRS inhibition (IC50 ~5 µM for 3-aryl derivatives) . ADME predictions (SwissADME) further prioritize analogs with favorable pharmacokinetic profiles .

Q. How do structural modifications at the 3-position of the furanone ring affect inhibition potency against enzymatic targets like TyrRS?

Electron-withdrawing groups (e.g., 4-bromophenyl) enhance TyrRS inhibition by stabilizing ligand-enzyme interactions via halogen bonding. Substituent bulkiness (e.g., cyclohexyl vs. methyl) modulates steric hindrance, with optimal activity observed for medium-sized groups (ΔΔG = -3.2 kcal/mol). Structure-activity relationship (SAR) studies of 3-aryl derivatives reveal a correlation between logP (1.5–3.0) and cellular permeability .

Q. What are the emerging concerns regarding genotoxic risks of furan-2(5H)-one derivatives in food systems, and how are exposure thresholds determined?

EFSA classifies certain furanones (e.g., 5-pentyl-3H-furan-2-one) as potential genotoxins (structural class II). Exposure thresholds (0.15 µg/person/day) are calculated using the TTC (Threshold of Toxicological Concern) approach. Recent studies detected furan-2(5H)-one in baked goods (4.3 µg/kg), necessitating LC-MS/MS quantification and probabilistic risk modeling to assess long-term dietary exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.